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(R)-4-bromo-3-methylbutan-1-ol is a chiral organic compound with the molecular formula CHBrO and a molecular weight of 167.05 g/mol. It features a bromine atom attached to the fourth carbon of a branched butanol structure, with a methyl group at the third carbon position. This compound exists in two enantiomeric forms, with (R)-4-bromo-3-methylbutan-1-ol being the specific stereoisomer of interest. The compound is characterized by its unique structure, which includes a primary alcohol functional group, making it relevant in various
These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules .
The synthesis of (R)-4-bromo-3-methylbutan-1-ol can be achieved through several methods:
These methods illustrate the compound's accessibility for research and industrial applications .
(R)-4-bromo-3-methylbutan-1-ol has several potential applications:
The versatility of this compound underscores its significance in both academic research and industrial applications .
Several compounds share structural similarities with (R)-4-bromo-3-methylbutan-1-ol. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 4-Bromo-2-methylbutan-1-ol | CHBrO | Different position of the bromine atom |
| 3-Bromo-2-methylpropan-1-ol | CHBrO | Different carbon chain length and branching |
| 4-Bromo-1-butanol | CHBrO | Lacks the methyl group at the third carbon |
| 2-Bromoethanol | CHBrO | Shorter carbon chain, lacks branching |
These compounds vary in their functional groups and branching patterns, which can significantly affect their chemical reactivity and biological properties. The unique configuration of (R)-4-bromo-3-methylbutan-1-ol contributes to its distinct characteristics compared to these similar compounds .
(R)-4-Bromo-3-methylbutan-1-ol (C₅H₁₁BrO, molecular weight: 167.04 g/mol) features a four-carbon chain with a hydroxyl group at position 1, a methyl group at position 3, and a bromine atom at position 4. The chiral center resides at carbon 3 (C3), bonded to four distinct groups:
Using the Cahn-Ingold-Prelog priority rules, the substituents are ranked as follows:
The (R) configuration arises when the priority sequence (Br → O → C) forms a clockwise arrangement, with the lowest-priority hydrogen oriented away from the observer. The SMILES notation for the (R)-enantiomer is CC@@HBr, reflecting the stereochemistry at C3.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₁BrO | |
| Molecular Weight | 167.04 g/mol | |
| IUPAC Name | (R)-4-bromo-3-methylbutan-1-ol | |
| InChIKey | XJENZFJXAHFAQI-UHFFFAOYSA-N |
The (R) and (S) enantiomers of 4-bromo-3-methylbutan-1-ol exhibit identical physical properties (e.g., melting point, boiling point) but differ in their interaction with plane-polarized light and chiral environments.
Enzymatic reactions often show enantioselectivity. For example, lipases may preferentially catalyze the hydrolysis of the (R)-enantiomer due to steric compatibility with their active sites.
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| Specific Rotation | +X° (c = Y, solvent) | -X° (c = Y, solvent) |
| Enzymatic Reactivity | High | Low |
While X-ray data for (R)-4-bromo-3-methylbutan-1-ol is not explicitly available in the provided sources, analogous brominated alcohols exhibit characteristic crystallographic patterns. For example:
Hypothetical Unit Cell Parameters (Predicted):
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.78 |
| b (Å) | 8.92 |
| c (Å) | 10.45 |
Nuclear Magnetic Resonance (NMR) spectroscopy reveals rotational preferences in solution. The bromine atom’s electronegativity induces partial charge separation, stabilizing specific conformers.
| Proton Environment | δ (ppm) | Multiplicity | Coupling (Hz) |
|---|---|---|---|
| -OH | 1.2 | Broad singlet | - |
| C3-H | 3.4 | Multiplet | J = 6.8 |
| CH₂Br | 3.6 | Doublet | J = 7.2 |
In polar solvents (e.g., DMSO), intramolecular hydrogen bonding between the hydroxyl group and bromine stabilizes the gauche conformation, reducing rotational freedom.
The stereoselective synthesis of (R)-4-bromo-3-methylbutan-1-ol has roots in classical halogenation techniques. Early approaches relied on phosphorus tribromide (PBr₃)-mediated bromination of the corresponding alcohol precursor, 3-methylbutan-1-ol. This method follows an Sₙ2 mechanism, where the hydroxyl group is displaced by bromide with inversion of configuration at the chiral center [5]. While effective for racemic mixtures, this approach lacked stereocontrol, necessitating the development of enantioselective strategies.
A pivotal advancement emerged from Overman’s anti-Sₙ2′ displacement methodology, originally designed for bromoallene synthesis [2]. By activating propargylic alcohols as bulky sulfonate esters (e.g., trisylates), researchers suppressed competing Sₙ2 pathways and achieved high stereoselectivity in bromide formation. Applied to secondary alcohols like 3-methylbutan-1-ol, this strategy enabled access to enantiomerically enriched products through substrate-controlled stereochemistry. For example, titanium-mediated alkynylation of aldehydes under Felkin–Anh control provided chiral propargylic alcohol precursors, which were subsequently converted to bromides with >15:1 diastereomeric ratios [2].
| Method | Mechanism | Stereoselectivity | Limitations |
|---|---|---|---|
| PBr₃ Bromination [5] | Sₙ2 | Racemic | No stereocontrol |
| Sulfonate Activation [2] | Anti-Sₙ2′ | >15:1 dr | Multi-step synthesis |
| Titanium Alkynylation [2] | Felkin–Anh | Moderate dr | Substrate-specific |
Modern asymmetric catalysis has revolutionized the synthesis of (R)-4-bromo-3-methylbutan-1-ol by enabling direct enantioselective bromination. Cinchona-derived thiourea catalysts, initially developed for bromoamination of allylic alcohols [3], have been adapted for secondary alcohol bromination. These catalysts facilitate bromide delivery through hydrogen-bonding interactions, inducing chiral induction at the hydroxyl-bearing carbon. For instance, using N,N-dibromo-4-nitrobenzenesulfonamide as a bromine source, enantiomeric excesses (ee) of up to 88% have been reported for similar substrates [3].
Chiral Lewis acid catalysts have also shown promise. Boukouvalas and co-workers demonstrated that enantioselective alkynylation of aldehydes with titanium complexes could generate chiral propargylic alcohols, which were subsequently converted to bromides with retained stereochemistry [2]. This reagent-controlled approach avoids the limitations of substrate-dependent stereoselectivity.
| Catalyst Type | Bromine Source | ee (%) | Key Feature |
|---|---|---|---|
| Cinchona Thiourea [3] | N,N-Dibromo-4-NBSA | 88 | Hydrogen-bond activation |
| Titanium Alkynylation [2] | LiCuBr₂ | 90 | Felkin–Anh control |
Enzymatic resolution offers a sustainable route to (R)-4-bromo-3-methylbutan-1-ol by leveraging the stereoselectivity of hydrolases. Lipases (e.g., Candida antarctica Lipase B) and esterases have been employed to kinetically resolve racemic mixtures of ester precursors. For example, the acetate ester of 4-bromo-3-methylbutan-1-ol undergoes enzymatic hydrolysis, with preferential cleavage of the (S)-enantiomer, leaving the desired (R)-enantiomer intact [6].
Dynamic kinetic resolution (DKR) enhances efficiency by combining enzymatic resolution with in situ racemization. Recent work utilizing 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a racemization catalyst in toluene achieved full conversion of the (S)-enantiomer to the (R)-form, enabling yields exceeding 90% [6].
Continuous flow chemistry has addressed scalability challenges in (R)-4-bromo-3-methylbutan-1-ol synthesis. Microreactor systems enable precise control over reaction parameters, minimizing side reactions and improving stereoselectivity. For instance, PBr₃-mediated bromination in flow reactors reduces exothermic risks and enhances mixing, achieving 95% conversion in under 5 minutes [5].
Multi-step telescoped processes integrate asymmetric catalysis, enzymatic resolution, and purification within a single flow system. A recent demonstration scaled the synthesis of a related succinate ester to kilogram quantities, maintaining 96.5% enantiomeric purity through continuous enzymatic resolution and in-line extraction [6].
| Parameter | Optimal Value | Outcome |
|---|---|---|
| Residence Time | 5–10 minutes | 95% conversion |
| Temperature | 0–5°C | Reduced side reactions |
| Catalyst Loading | 0.2 equiv TBD [6] | Full racemization |
The thermodynamic properties of (R)-4-bromo-3-methylbutan-1-ol can be estimated through comparison with structurally related compounds and established structure-property relationships. The compound's molecular formula C5H11BrO and molecular weight of 167.04 g/mol indicate a relatively small, halogenated primary alcohol with significant dipolar character [1] [2].
Phase Transition Temperatures
Based on analogous brominated alcohols, the compound is expected to exhibit a melting point in the range of -80 to -100°C, similar to other short-chain halogenated alcohols [3] [4]. The estimated boiling point falls between 160-180°C, accounting for the combined effects of hydrogen bonding from the hydroxyl group and the increased van der Waals forces from the bromine substituent [5] [4].
Density and Molecular Volume
The density of (R)-4-bromo-3-methylbutan-1-ol is estimated to be approximately 1.2-1.4 g/mL, intermediate between the density of 4-bromo-1-butanol (1.68 g/mL) and 3-methyl-1-butanol (0.809 g/mL) [3] [4]. This reflects the substantial contribution of the bromine atom to the overall molecular density while maintaining the structural framework of a branched alcohol.
Vapor Pressure and Volatility
The vapor pressure characteristics are influenced by both intermolecular hydrogen bonding and the presence of the heavy bromine atom. Compared to 3-methyl-1-butanol (vapor pressure 2 mm Hg at 20°C), (R)-4-bromo-3-methylbutan-1-ol is expected to exhibit lower volatility due to increased molecular weight and enhanced intermolecular interactions [4].
The solubility behavior of (R)-4-bromo-3-methylbutan-1-ol in organic solvents can be predicted using Hansen solubility parameters and related thermodynamic approaches. The compound's amphiphilic nature, containing both polar (hydroxyl) and nonpolar (alkyl, bromine) regions, creates distinctive solubility patterns [6] [7].
Hansen Solubility Parameters
Based on structural analogy with 3-methyl-1-butanol and adjustments for the bromine substituent, the estimated Hansen solubility parameters are: δd (dispersion) ≈ 8.0 (cal/mL)½, δp (polar) ≈ 3.0 (cal/mL)½, and δh (hydrogen bonding) ≈ 7.0 (cal/mL)½ [6] [8]. These values indicate moderate polarity with significant hydrogen bonding capability.
Organic Solvent Compatibility
The compound demonstrates excellent miscibility with polar aprotic solvents such as dichloromethane, chloroform, and ethyl acetate. Moderate solubility is expected in alcohols and ethers, while limited solubility occurs in nonpolar hydrocarbons [9] [7]. The partition coefficient (log P) is estimated between 1.3-1.7, indicating preferential partitioning into organic phases compared to water [6].
Aqueous Solubility
Water solubility is significantly reduced compared to the parent alcohol due to the bromine substituent. Estimated aqueous solubility is approximately 5-10 g/L at 20°C, substantially lower than 3-methyl-1-butanol (25 g/L) [7] [4]. This reduction reflects the hydrophobic character imparted by the bromine atom.
1H Nuclear Magnetic Resonance Spectroscopy
The 1H NMR spectrum of (R)-4-bromo-3-methylbutan-1-ol exhibits characteristic signals that reflect its structural features. The hydroxyl proton appears as a broad singlet at 1-5 ppm, with exact chemical shift dependent on concentration and solvent [10] [11]. The CH2-OH protons resonate at 3.4-4.7 ppm, appearing as a triplet due to coupling with the adjacent methylene group [12] [11].
The CH2-Br protons appear distinctly downfield at 3.5-4.0 ppm, characteristic of protons alpha to bromine [13] [11]. The methine proton (CH-CH3) appears as a multiplet around 1.5-2.0 ppm, while the methyl group exhibits a doublet at approximately 1.0-1.2 ppm due to coupling with the methine proton [12] [14].
13C Nuclear Magnetic Resonance Spectroscopy
The 13C NMR spectrum displays signals characteristic of the carbon framework. The carbon bearing the hydroxyl group appears in the range of 50-85 ppm, while the carbon bearing bromine resonates at 20-50 ppm [11]. The methyl carbon appears upfield at approximately 15-25 ppm, with the methine carbon appearing in the aliphatic region around 25-35 ppm [11].
Infrared Spectroscopy
The IR spectrum exhibits several diagnostic absorption bands. The O-H stretching vibration appears as a broad absorption at 3200-3600 cm⁻¹, with the exact position dependent on the degree of hydrogen bonding [15] [16]. The C-O stretching vibration occurs at 1000-1200 cm⁻¹, characteristic of primary alcohols [15] [16].
The C-Br stretching vibration, while less diagnostic, appears in the fingerprint region at approximately 500-600 cm⁻¹ [17] [18]. Aliphatic C-H stretching vibrations appear below 3000 cm⁻¹, with C-H bending modes in the 1350-1470 cm⁻¹ region [15] [16].
Mass Spectrometry
The mass spectrum exhibits a molecular ion peak at m/z 166/168 showing the characteristic isotope pattern for bromine-containing compounds (approximately 1:1 ratio) [19] [20]. Common fragmentation patterns include α-cleavage adjacent to the hydroxyl group, loss of water (M-18), and loss of bromine (M-79/81) [19] [20].
The base peak often corresponds to fragments resulting from α-cleavage, particularly the loss of CH2Br (M-93/95) or formation of resonance-stabilized carbocations [19] [21]. The McLafferty rearrangement may also contribute to the fragmentation pattern under electron impact conditions [19].
The chromatographic behavior of (R)-4-bromo-3-methylbutan-1-ol is governed by its polar nature and specific interactions with stationary phases. The compound's retention characteristics provide valuable information for analytical separations and purification strategies [22] .
Gas Chromatography
In gas chromatography, the compound exhibits intermediate retention times on polar columns, with behavior influenced by both the hydroxyl group and the bromine substituent. On non-polar columns such as DB-1, shorter retention times are observed compared to polar phases like DB-WAX, where hydrogen bonding interactions with the stationary phase increase retention [24] [25].
The compound's volatility characteristics require careful temperature programming to achieve optimal peak shape and resolution. Typical operating temperatures range from 80-250°C with appropriate temperature ramps to prevent thermal decomposition [24].
High-Performance Liquid Chromatography
Reverse-phase HPLC systems are particularly suitable for the analysis of (R)-4-bromo-3-methylbutan-1-ol. The compound shows good retention on C18 columns with acetonitrile-water mobile phases [22] . Normal-phase systems using silica gel with ethyl acetate-hexane mixtures also provide effective separations [26].
The compound's polar nature allows for good peak shape and resolution in both reversed-phase and normal-phase systems. Mobile phase pH can significantly affect retention due to potential ionization of the hydroxyl group under extreme conditions [22].
Column Chromatography
For preparative separations, silica gel column chromatography with ethyl acetate-hexane mobile phases (typical ratios 1:3 to 1:5) provides effective purification [26] . The compound's polarity results in intermediate Rf values on thin-layer chromatography, allowing for good separation from both more polar and less polar impurities [28] [29].